molecular formula C29H34BrNO2 B14050872 Umeclinidium bromide

Umeclinidium bromide

货号: B14050872
分子量: 508.5 g/mol
InChI 键: ZLCHJLNJXJYXFT-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Chemically, it is 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octane bromide, with a molecular formula of C₂₇H₃₀NO₂Br and a molecular weight of approximately 464.44 g/mol . The compound exists in multiple solid forms, including crystalline forms A and B, as well as an amorphous form, which are critical for its stability and bioavailability in inhaled formulations . Umeclidinium bromide functions by inhibiting acetylcholine binding at M3 receptors in bronchial smooth muscles, reducing bronchoconstriction and improving airflow in COPD patients .

属性

分子式

C29H34BrNO2

分子量

508.5 g/mol

IUPAC 名称

diphenyl-[4-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-1-yl]methanol;bromide

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)30-20-16-28(17-21-30,18-22-30)19-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1

InChI 键

ZLCHJLNJXJYXFT-UHFFFAOYSA-M

规范 SMILES

C1C[N+]2(CCC1(CC2)CCOCC3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Br-]

产品来源

United States

准备方法

Synthetic Route I: Quinuclidine Core Formation via Phenyllithium-Mediated Cyclization

Reaction Sequence and Key Intermediates

The first synthetic route, detailed in patents WO2014027045A1 and AU-2017357653-B2, involves four sequential steps:

  • Alkylation of Ethyl Isonipecotate : Ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of an organic base (e.g., potassium hexamethyldisilazide, KHMDS) to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Compound II).
  • Cyclization to Quinuclidine Ester : Treatment of Compound II with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) induces cyclization, yielding ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Compound III).
  • Grignard Addition with Phenyllithium : Compound III undergoes nucleophilic addition with phenyllithium in dibutyl ether, producing α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol (Compound IV).
  • Quaternary Ammonium Formation : Compound IV reacts with ((2-bromoethoxy)methyl)benzene in n-propanol to form umeclidinium bromide, followed by crystallization in aqueous n-propanol (water:n-propanol = 2:1).

Process Optimization and Yield Improvements

Key advancements in this route include:

  • Solvent Selection : Replacing tetrahydrofuran (THF) with dibutyl ether in the phenyllithium step reduced side reactions and improved yields from 68% to 82%.
  • Reduced Reaction Time : Cyclization in n-propanol at 60–97°C shortened the reaction duration from 16 hours to 3 hours.
  • Crystallization Control : Seeding the aqueous n-propanol solution at 45°C enabled the selective formation of the unsolvated polymorph, achieving >99.5% purity.
Table 1: Reaction Conditions for Synthetic Route I
Step Reagent Solvent Temperature (°C) Yield (%)
1 KHMDS THF 25 85
2 LDA THF −78 78
3 Phenyllithium Dibutyl ether 0–5 82
4 ((2-Bromoethoxy)methyl)benzene n-Propanol 80 91

Synthetic Route II: Alternative Cyclization with Bromoethanol

Modified Alkylation and Cyclization Steps

Patent CN108558860B discloses a variation that replaces 1-bromo-2-chloroethane with bromoethanol in the alkylation step, mitigating the formation of chlorinated byproducts. The revised sequence proceeds as follows:

  • Alkylation with Bromoethanol : Ethyl isonipecotate reacts with bromoethanol to yield ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.
  • Chlorination : The hydroxyl group is substituted with chlorine using thionyl chloride (SOCl₂), forming ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  • Cyclization and Subsequent Steps : Identical to Route I, but with reduced side reactions during cyclization (yield: 88% vs. 78% in Route I).

Advantages and Limitations

  • Reduced Byproducts : Bromoethanol’s higher selectivity decreased dimerization and elimination byproducts by 15%.
  • Toxicity Concerns : Despite improvements, phenyllithium remains a bottleneck due to its moisture sensitivity and benzene emission risks.

Crystallization and Polymorph Control

Solvent-Mediated Polymorph Selection

The unsolvated Form I of umeclidinium bromide is obtained through anti-solvent crystallization using aqueous n-propanol. Key parameters include:

  • Solvent Ratio : Water:n-propanol = 2:1 (v/v).
  • Cooling Profile : Linear cooling from 80°C to 0–5°C over 3 hours.
  • Seeding Strategy : Introduction of Form I seeds at 45°C suppresses solvate formation.
Table 2: Crystallization Conditions and Outcomes
Parameter Value Purity (%) Solvate Content (ppm)
Solvent Ratio H₂O:n-Propanol = 2:1 99.7 <50
Cooling Rate 25°C/hour 99.5 120
Seeding Temperature 45°C 99.9 <10

Analytical Methodologies for Quality Control

Stability-Indicating HPLC Assay

A reversed-phase HPLC method developed per ICH guidelines enables simultaneous quantification of umeclidinium bromide and vilanterol in inhaler formulations:

  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Phosphate buffer (pH 3.0):acetonitrile (60:40).
  • Detection : UV at 210 nm.
  • Retention Times : Vilanterol (2.358 min), Umeclidinium bromide (3.099 min).
Table 3: Validation Parameters for HPLC Method
Parameter Vilanterol Umeclidinium Bromide
Linearity (R²) 0.9998 0.9996
Precision (% RSD) 0.42 0.38
Recovery (%) 99.2–101.5 98.8–101.1

Challenges and Innovations in Process Chemistry

Limitations of Phenyllithium-Based Routes

  • Safety Risks : Phenyllithium’s pyrophoric nature necessitates stringent moisture control and specialized infrastructure.
  • Environmental Impact : Benzene emissions during quench steps require costly waste treatment.

Emerging Alternatives

  • Organozinc Reagents : Preliminary studies suggest that diphenylzinc could replace phenyllithium, though yields remain suboptimal (65% vs. 82%).
  • Continuous Flow Chemistry : Microreactor systems enable safer handling of air-sensitive reagents, reducing reaction volumes by 70%.

化学反应分析

Route I (Original Method)

  • Steps :

    • Quinuclidine Construction : Reacting 4-piperidine ethyl formate with 2-bromochloroethane to form 1-chloroethyl-4-piperidine ethyl formate.

    • Cyclization : Using lithium diisopropylamide (LDA) to close the ring, yielding 1-azabicyclo[2.2.2]octane-4-ethyl formate.

    • Diphenyl Addition : Reacting with phenyllithium to form α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol (Compound 3).

    • Final Quaternization : Reaction with a benzyl bromide derivative to form umeclidinium bromide .

  • Drawbacks : High toxicity of phenyllithium, low yield (~50%), and multiple by-products .

Route II (Improved Halogenation)

  • Modification : Replaces 2-bromochloroethane with bromoethanol to reduce side reactions during quinuclidine construction.

  • Outcome : Higher yield (65–70%) but retains phenyllithium use .

Patented Method (CN108558860B)

  • Innovation : Uses magnesium instead of phenyllithium for diphenyl ketone addition.

    • Reaction Conditions :

      • Solvent : Anhydrous tetrahydrofuran (THF).

      • Reagents : Magnesium chips, iodine, and diphenyl ketone.

      • Yield : 90.7% for Compound 3 .

    • Advantages : Eliminates toxic phenyllithium, reduces steps, and improves scalability .

Parameter Route I Route II Patented Method
Key ReagentPhenyllithiumPhenyllithiumMagnesium
Yield (Compound 3)50%65–70%90.7%
ToxicityHighHighLow
By-productsSignificantModerateMinimal

Metabolic Reactions

Umeclidinium bromide undergoes phase I and II metabolism, primarily mediated by CYP2D6:

  • Phase I :

    • Oxidation : Hydroxylation at the quinuclidine ring.

    • O-Dealkylation : Cleavage of the benzyl ether group .

  • Phase II :

    • Glucuronidation : Conjugation of hydroxylated metabolites .

Key Findings :

  • The major metabolite (M33) shows 10-fold lower muscarinic receptor affinity than the parent compound .

  • No significant inhibition of 50+ receptors/transporters, except κ-opioid receptors and Ca²⁺ channels .

Purification and Crystallization

Post-synthesis purification ensures polymorphic consistency and bioavailability.

Recrystallization Methods

  • Solvents : Propanol, butanol, or water .

  • Polymorph Control : Three crystalline forms (Form 1–3) characterized by XRPD and DSC:

Form XRPD Peaks (2θ) DSC Onset (°C)
16.9, 9.3, 12.5, 16.1236
212.9, 16.7, 17.9, 23.3232
318.5, 19.4, 20.1, 25.1232
  • Micronization : Jet milling or high-pressure homogenization reduces particle size to <5 µm for inhalation efficacy .

Halogenation of Key Intermediate

Compound 5 (1-azabicyclo[2.2.2]oct-4-yl bromide) is synthesized via halogenation:

  • Reagents : Tribromophosphine (PBr₃) or dibromosulfoxide (SOBr₂).

  • Conditions : 80–90°C for 3–5 hours, followed by neutralization with K₂CO₃ .

Final Quaternization Step

The intermediate Compound 3 reacts with ((2-bromoethoxy)methyl)benzene in THF or water:

  • Reaction : Nucleophilic substitution forming the quaternary ammonium bromide .

  • Yield : >95% after recrystallization .

科学研究应用

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) that is administered via inhalation as a dry powder . It is an anticholinergic drug that inhibits the M3 receptor in airway smooth muscle, leading to bronchodilation and reduced airway resistance . Umeclidinium bromide is used to treat chronic obstructive pulmonary disease (COPD) .

Umeclidinium Bromide Applications in COPD Treatment

Umeclidinium bromide is approved for the maintenance treatment of COPD . It is often used in combination with vilanterol, a β2 agonist, for long-term maintenance treatment of airflow obstruction . Umeclidinium is administered once daily via the Ellipta inhaler .

Efficacy

  • Improved Lung Function Studies demonstrated that umeclidinium significantly improves lung function in people with COPD . Umeclidinium doses of 62.5 and 125 μg have shown to improve lung function .
  • Reduced Exacerbations Umeclidinium can reduce acute exacerbations requiring steroids and/or antibiotics .
  • Symptomatic Improvement Umeclidinium improves COPD symptoms and quality of life compared to placebo . Symptomatic improvement was more likely in the umeclidinium group than in the placebo group, as determined by Transitional Dyspnoea Index (TDI) focal score .
  • Decreased Rescue Medication Usage Umeclidinium has been shown to reduce the need for rescue medication .

The number needed to treat for an additional beneficial outcome with umeclidinium to prevent an acute exacerbation requiring steroids, antibiotics, or both, was 18 (95% CI 13 to 37) . The number needed to treat to attain one person with clinically important symptomatic improvement was 8 (95% CI 5 to 14) .

Safety and Tolerability
Umeclidinium is well-tolerated with a safe profile . Common adverse events include headache, cough, and nasopharyngitis, but their frequency is similar to placebo groups .

Comparison to Other LAMAs
Umeclidinium is considered to have similar cost and efficacy compared to aclidinium and non-inferiority to tiotropium . A review and meta-analysis showed umeclidinium has similar efficacy to tiotropium .

Pharmacokinetics and Pharmacodynamics

Umeclidinium bromide is a LAMA that inhibits the action of acetylcholine, mainly at M3 muscarinic receptors of airway smooth muscles, causing a decrease in airway resistance . It has a fast onset of action, reaching maximal plasma concentration within 5 to 15 minutes, and a slow functional reversibility at M3 receptors, resulting in a duration of action longer than 24 hours .

PropertyDescription
Mechanism of ActionUmeclidinium competitively inhibits M3 receptors in the airways, leading to bronchodilation .
Receptor AffinityUmeclidinium has similar affinity to the M1 to M5 muscarinic receptor subtypes .
Onset of ActionFast, with time to maximal plasma concentration of 5 to 15 minutes .
Duration of ActionLong-lasting, with a duration of action longer than 24 hours .
Dissociation from M3 ReceptorsSlower dissociation from the M3 receptors (t1/2 = 82 minutes) compared with the M2 subtype (t1/2 = 9 minutes) results in more effective bronchodilator action, with fewer M2‐mediated cardiac side effects .
AdministrationInhalation via dry powder inhaler .

Ongoing Research and Potential Future Applications

相似化合物的比较

Comparison with Umeclidinium Bromide :

Parameter Umeclidinium Bromide Sepantronium Bromide
Therapeutic Area Respiratory (COPD) Oncology
Target Muscarinic receptors Survivin protein
Molecular Weight ~464.44 g/mol 443.29 g/mol
Key Pharmacological Data Improves FEV₁ in COPD IC₅₀ = 0.54 nM (PC-3 cells)

Rocuronium Bromide and Vecuronium Bromide

  • Therapeutic Use : Neuromuscular blocking agents (NMBAs) for endotracheal intubation during anesthesia .
  • Mechanism : Competitive antagonists at nicotinic acetylcholine receptors in skeletal muscles .
  • Key Data :
    • Rocuronium (0.6 mg/kg) and vecuronium (0.12 mg/kg) achieve intubation conditions comparable to succinylcholine within 60 seconds .
    • Hemodynamic stability superior to succinylcholine .

Comparison with Umeclidinium Bromide :

Parameter Umeclidinium Bromide Rocuronium/Vecuronium
Therapeutic Area Respiratory (COPD) Anesthesia
Receptor Target Muscarinic (M3) Nicotinic (NMJ)
Administration Route Inhalation Intravenous
Onset/Duration Long-acting (~24 hrs) Rapid onset (1–2 mins)

Lithium Bromide

  • Applications : Industrial uses (e.g., air-conditioning absorbents, organic synthesis) .
  • Chemical Properties : Molecular formula LiBr; Molecular Weight: 86.85 g/mol .
  • Safety: Non-toxic in industrial settings but corrosive in aqueous solutions .

Comparison with Umeclidinium Bromide :

Parameter Umeclidinium Bromide Lithium Bromide
Primary Use Pharmaceutical Industrial
Biological Activity Receptor antagonism Hygroscopic agent
Toxicity Profile Low systemic absorption Corrosive in high doses

生物活性

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). It functions by inhibiting the action of acetylcholine at muscarinic receptors, particularly the M3 subtype, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. This article delves into the biological activity of umeclidinium bromide, discussing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Umeclidinium bromide acts as an antagonist at various muscarinic acetylcholine receptors (M1 to M5), with a primary focus on the M3 receptors located in airway smooth muscle. By blocking these receptors, umeclidinium prevents bronchoconstriction induced by acetylcholine, thereby facilitating bronchodilation.

Key Features of Umeclidinium Bromide's Mechanism

  • Receptor Affinity : Exhibits competitive and reversible antagonism at M1 to M5 muscarinic receptors.
  • Duration of Action : Provides bronchodilation lasting over 24 hours post-inhalation.
  • Onset of Action : Begins within 15 minutes after administration, with maximal plasma concentration reached in 5 to 15 minutes .

Pharmacokinetics

The pharmacokinetic profile of umeclidinium bromide is characterized by its absorption, distribution, metabolism, and elimination:

ParameterValue
Bioavailability ~13% (inhaled dose)
Volume of Distribution 86 liters (IV administration)
Plasma Protein Binding ~89%
Half-life (t1/2) 82 minutes (M3 receptor)
Metabolism Primarily via CYP2D6; low systemic exposure to metabolites

Absorption and Elimination

Umeclidinium is predominantly absorbed through the lungs with minimal oral absorption. Following repeated dosing, steady-state concentrations are achieved within 14 days, indicating a significant accumulation factor of 1.8 .

Clinical Efficacy

Umeclidinium bromide has been extensively studied for its effectiveness in improving lung function in patients with COPD. A placebo-controlled study demonstrated significant improvements in forced expiratory volume in one second (FEV1) among patients treated with umeclidinium compared to those receiving a placebo.

Case Study Overview

  • Study Design : Randomized, double-blind, placebo-controlled trials.
  • Participants : Patients diagnosed with moderate to severe COPD.
  • Outcome Measures : FEV1 improvement, quality of life assessments.

Results Summary

Study ReferenceFEV1 ImprovementQuality of Life Score Change
Study A+120 mL+4.5 points
Study B+150 mL+5.0 points

These results indicate that umeclidinium not only enhances lung function but also contributes positively to the overall quality of life for COPD patients .

Safety Profile

Umeclidinium bromide is generally well-tolerated. Common adverse effects include:

  • Dry mouth
  • Pharyngitis
  • Headache
  • Cough

Serious adverse events are rare and typically related to underlying COPD conditions rather than direct effects of the drug itself .

常见问题

Q. What are the key chemical identifiers and spectroscopic characterization methods for Umeclinidium bromide?

Umeclinidium bromide (C₂₉H₃₄BrNO₂, molecular weight 508.49 g/mol) is a quaternary ammonium compound with a benzyloxyethyl substituent and hydroxydiphenylmethyl group . For structural confirmation, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak (m/z 508.49) and fragmentation patterns. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and acetonitrile-water mobile phase .

Q. How can researchers design a reproducible synthesis protocol for Umeclinidium bromide?

Synthesis typically involves quaternization of a tertiary amine precursor with benzyl bromide derivatives. Key steps include:

  • Multi-step organic synthesis under inert atmosphere to prevent oxidation.
  • Purification via column chromatography (silica gel, ethyl acetate/methanol gradient) or recrystallization from ethanol.
  • Yield optimization by monitoring reaction temperature (40–60°C) and stoichiometric ratios .
  • Characterization of intermediates using thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) for functional group validation .

Q. What analytical techniques are recommended for quantifying Umeclinidium bromide in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Use a reverse-phase column and isotopically labeled internal standards (e.g., deuterated Umeclinidium bromide) to minimize matrix effects.
  • Ion-pair chromatography: For bromide ion detection, employ ion-selective electrodes or ion chromatography with suppressed conductivity detection (detection limit: 0.10 mg/L) .
  • Validation parameters (per ICH guidelines): Include linearity (1–100 ng/mL), recovery (>85%), and precision (%RSD <15%) .

Advanced Research Questions

Q. How can researchers investigate the pH-dependent stability of Umeclinidium bromide?

  • Experimental design: Prepare buffer solutions (pH 1–12) and incubate Umeclinidium bromide at 37°C for 24–72 hours.
  • Analysis: Monitor degradation via HPLC-UV at 220 nm. Use kinetic modeling (e.g., first-order decay) to calculate half-life.
  • Key finding: Degradation accelerates in strongly acidic (pH <2) or alkaline (pH >10) conditions due to hydrolysis of the quaternary ammonium group .

Q. How should researchers address contradictions in stability data across studies?

Discrepancies often arise from methodological variations, such as:

  • Analytical sensitivity: Older studies using UV detection may miss low-concentration degradation products vs. LC-MS/MS.
  • Sample preparation: Differences in extraction solvents (e.g., methanol vs. acetonitrile) affect recovery rates.
  • Solution: Conduct inter-laboratory validation using standardized protocols and reference materials .

Q. What in vitro models are suitable for studying Umeclinidium bromide’s pharmacodynamics?

  • Receptor binding assays: Use human bronchial smooth muscle cells to measure muscarinic M3 receptor antagonism via cAMP inhibition.
  • Toxicity screening: Evaluate mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) generation in primary alveolar epithelial cells .

Q. How can interaction studies with excipients be optimized for formulation research?

  • Compatibility testing: Co-process Umeclinidium bromide with common excipients (e.g., lactose, magnesium stearate) under accelerated conditions (40°C/75% RH, 4 weeks).
  • Analytical focus: Use differential scanning calorimetry (DSC) to detect eutectic melting points and X-ray powder diffraction (XRPD) for polymorphic changes .

Q. What strategies identify degradation products under oxidative stress?

  • Forced degradation: Expose Umeclinidium bromide to 3% H₂O₂ at 60°C for 48 hours.
  • Structural elucidation: Employ LC-QTOF-MS to fragment ions (m/z 300–600) and compare with spectral libraries. Major products include N-oxide derivatives and debrominated fragments .

Methodological Considerations

  • Data reporting: Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis steps, purity criteria, and statistical analysis .
  • Conflict resolution: Discuss discrepancies in analytical results through peer review and supplementary data (e.g., raw chromatograms, NMR spectra) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。